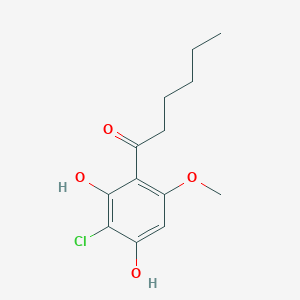![molecular formula C22H31NO2 B14260725 Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- CAS No. 206114-43-4](/img/structure/B14260725.png)
Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- is a complex organic compound with a unique structure that combines phenolic and amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- typically involves multiple steps. One common approach is to start with a phenol derivative and introduce the dipropylaminoethyl and phenylethoxy groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects, such as its role as an enzyme inhibitor or receptor modulator, is ongoing.
Mechanism of Action
The mechanism of action of Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are complex and may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-ethyl-2-methoxy-: This compound has a similar phenolic structure but with different substituents, leading to distinct chemical properties and applications.
Phenol, 4-(phenylamino)-: Another related compound with an amino group attached to the phenol ring, used in different chemical and biological contexts.
Uniqueness
Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- is unique due to the combination of its dipropylaminoethyl and phenylethoxy groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
206114-43-4 |
|---|---|
Molecular Formula |
C22H31NO2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)phenol |
InChI |
InChI=1S/C22H31NO2/c1-3-14-23(15-4-2)16-12-20-10-11-21(24)22(18-20)25-17-13-19-8-6-5-7-9-19/h5-11,18,24H,3-4,12-17H2,1-2H3 |
InChI Key |
DMVMWWXQRZDRJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)O)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
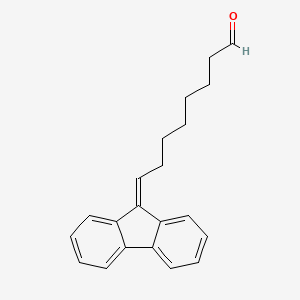
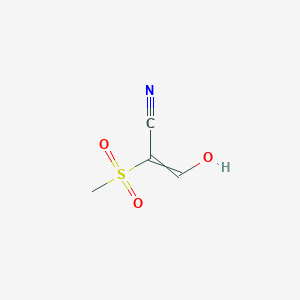
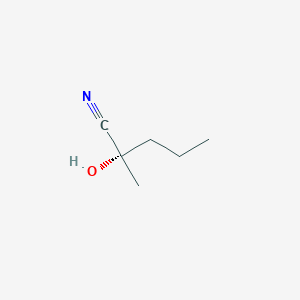

![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
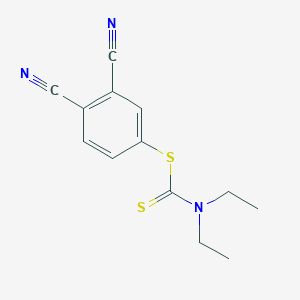
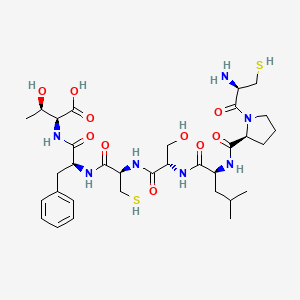
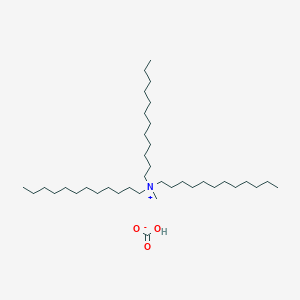

![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
